molecular formula C18H12N4O6 B11547078 4-nitro-N-[[5-(3-nitrophenyl)-2-furyl]methyleneamino]benzamide

4-nitro-N-[[5-(3-nitrophenyl)-2-furyl]methyleneamino]benzamide

Cat. No.: B11547078
M. Wt: 380.3 g/mol
InChI Key: CWHHMRBQVFXHSX-YBFXNURJSA-N
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Description

4-NITRO-N’-[(E)-[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N’-[(E)-[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-nitrobenzohydrazide with 5-(3-nitrophenyl)furan-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

The process may include steps such as recrystallization and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N’-[(E)-[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

4-NITRO-N’-[(E)-[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-NITRO-N’-[(E)-[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE]BENZOHYDRAZIDE involves its interaction with bacterial cell walls, leading to disruption of cell wall synthesis and ultimately cell death. The compound targets specific enzymes involved in cell wall biosynthesis, making it effective against certain bacterial strains .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H12N4O6

Molecular Weight

380.3 g/mol

IUPAC Name

4-nitro-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide

InChI

InChI=1S/C18H12N4O6/c23-18(12-4-6-14(7-5-12)21(24)25)20-19-11-16-8-9-17(28-16)13-2-1-3-15(10-13)22(26)27/h1-11H,(H,20,23)/b19-11+

InChI Key

CWHHMRBQVFXHSX-YBFXNURJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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